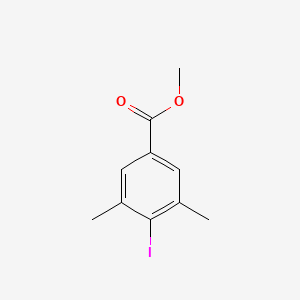

Methyl 4-iodo-3,5-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodo-3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHFFQURHRUQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indispensable Nature of Aryl Iodides in Synthesis

Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. They are of paramount importance in organic chemistry due to the unique properties of the carbon-iodine (C-I) bond. nih.govnih.gov The C-I bond is the weakest among the carbon-halogen bonds, which makes the iodine atom an excellent leaving group in a variety of chemical transformations. nih.gov

This inherent reactivity makes aryl iodides highly versatile intermediates, particularly in the realm of cross-coupling reactions. ohsu.eduacs.org These reactions, often catalyzed by transition metals like palladium, are fundamental to the creation of new carbon-carbon and carbon-heteroatom bonds. Prominent examples include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are cornerstone methods for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. ohsu.eduacs.org

Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds. These reagents are notable for their oxidizing properties and are used in a wide range of chemical transformations under often mild conditions. ohsu.edu The ability to form aryl iodides from readily available starting materials, such as arylhydrazines, further enhances their utility in synthetic chemistry. nih.govnih.govacs.org

The Functional Versatility of Substituted Benzoate Esters

Substituted benzoate (B1203000) esters, which are derivatives of benzoic acid, represent another class of fundamentally important compounds in chemical research. mdpi.com The ester group and the substituents on the aromatic ring dictate the molecule's physical, chemical, and biological properties. nih.govmyskinrecipes.com

In industrial applications, simpler benzoate esters are valued as solvents and fragrances, with many possessing characteristic scents. mdpi.com In the field of medicinal chemistry and drug discovery, the benzoate ester moiety is a common feature. The stability of the ester can be modulated by the electronic nature of the ring substituents; for instance, electron-withdrawing groups can alter the pKa of the corresponding carboxylic acid, influencing the ester's susceptibility to hydrolysis. nih.gov

This tunability is exploited in the design of prodrugs, where an ester linkage is cleaved by enzymes in the body to release an active pharmaceutical ingredient. nih.gov Researchers have also investigated how modifying the ester and its substituents affects biological activity in areas such as local anesthetics and inhibitors for enzymes like oestrone sulphatase. rsc.orgoup.com Moreover, benzoate derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. google.com

Research Applications of Methyl 4 Iodo 3,5 Dimethylbenzoate

Direct Synthesis Strategies

Direct synthesis strategies involve the introduction of the iodide and methyl ester functionalities onto a pre-existing 3,5-dimethylphenyl core. These methods are often favored for their atom economy and fewer synthetic steps.

Esterification Approaches to Methyl 3,5-Dimethylbenzoate Derivatives

The precursor, methyl 3,5-dimethylbenzoate, is commonly synthesized via the esterification of 3,5-dimethylbenzoic acid. sigmaaldrich.comchemspider.comnih.gov This acid is typically produced through the liquid-phase air or pure oxygen oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene), often using metal-salt catalysts like cobalt acetate (B1210297) and manganese acetate in the presence of a bromide initiator. google.comgoogle.com

One of the most common methods for esterification is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 3,5-dimethylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds to equilibrium, and to achieve high yields, the equilibrium is often shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| 3,5-Dimethylbenzoic acid | Methanol | Sulfuric Acid | Methyl 3,5-dimethylbenzoate |

Regioselective Iodination Techniques for Aromatic Systems

The direct iodination of methyl 3,5-dimethylbenzoate to form this compound requires careful control to achieve the desired regioselectivity. The two methyl groups and the ester group on the aromatic ring direct the incoming electrophile, in this case, an iodine species.

Electrophilic iodination of activated aromatic rings is a common strategy. masterorganicchemistry.com Various iodinating agents can be employed, including molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst. masterorganicchemistry.comwikipedia.org Reagents like N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are also effective and often easier to handle than molecular iodine. organic-chemistry.orgorganic-chemistry.org The choice of solvent and reaction conditions can significantly influence the regioselectivity of the iodination. For sterically hindered benzenes, elemental iodine activated by reagents like Selectfluor has been shown to be effective. organic-chemistry.org

| Substrate | Iodinating Agent | Activator/Catalyst | Key Feature |

|---|---|---|---|

| Methyl 3,5-dimethylbenzoate | Iodine (I₂) | Nitric Acid, Copper Salts | Oxidizing agent generates a more reactive iodine species. libretexts.orglibretexts.org |

| Methyl 3,5-dimethylbenzoate | N-Iodosuccinimide (NIS) | - | Milder and more selective iodinating agent. organic-chemistry.org |

| Methyl 3,5-dimethylbenzoate | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | - | Alternative to NIS, often used for its high reactivity. organic-chemistry.org |

Halogen Exchange Reactions for Aromatic Iodides

An alternative direct approach is the halogen exchange reaction, often referred to as the Finkelstein reaction, applied to aromatic systems. wikipedia.orgiitk.ac.in This method involves the conversion of an aryl bromide or chloride to an aryl iodide. wikipedia.org For the synthesis of this compound, this would entail the initial synthesis of methyl 4-bromo-3,5-dimethylbenzoate followed by a halogen exchange.

The aromatic Finkelstein reaction is typically catalyzed by copper(I) salts, often in the presence of a diamine ligand. wikipedia.orgfrontiersin.orgorganic-chemistry.orgresearchgate.netnih.govacs.org Sodium iodide is commonly used as the iodide source, and the reaction is driven by the precipitation of the less soluble sodium bromide or chloride in a suitable solvent like dioxane. organic-chemistry.orgnih.gov Nickel-based catalysts have also been shown to be effective for this transformation. wikipedia.org More recently, photo-induced, metal-catalyst-free versions of the aromatic Finkelstein reaction have been developed, offering a greener alternative. acs.orgacs.org

Indirect Synthetic Routes via Functional Group Transformations

Indirect routes to this compound involve the synthesis of a precursor molecule with a different functional group at the 4-position, which is then converted to the iodide.

From Substituted Nitroaromatic Precursors through Reduction and Subsequent Iodination

This strategy begins with a substituted nitroaromatic compound, such as 3,5-dimethylnitrobenzene. This starting material can be synthesized through the nitration of m-xylene. The nitro group is then reduced to an amino group, forming 3,5-dimethylaniline (B87155). chemicalbook.com This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or by using metals in acidic media (e.g., Fe/HCl). youtube.com The resulting 3,5-dimethylaniline can then be subjected to iodination.

The conversion of the aniline (B41778) to the corresponding aryl iodide can be achieved through diazotization followed by treatment with an iodide salt, a process known as the Sandmeyer reaction. numberanalytics.comlscollege.ac.in Alternatively, direct iodination of the aniline can be performed, although this may lead to a mixture of products.

| Starting Material | Reducing Agent | Intermediate | Subsequent Reaction |

|---|---|---|---|

| 3,5-Dimethylnitrobenzene | H₂/Pd-C or Fe/HCl | 3,5-Dimethylaniline | Diazotization and Iodination |

Derivatization of Related Anilines and Diazotization Strategies

A well-established indirect route involves the use of 3,5-dimethylaniline as a key intermediate. chemicalbook.com This aniline can be prepared from the corresponding nitro compound as described above, or through other methods such as the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime. google.com

The core of this strategy is the diazotization of the aniline. Treatment of 3,5-dimethylaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This highly reactive intermediate can then be converted to the corresponding aryl iodide by reaction with an iodide source, such as potassium iodide. This is a classic Sandmeyer-type reaction. numberanalytics.comlscollege.ac.innih.gov The resulting 4-iodo-3,5-dimethylaniline (B55768) would then need to be converted to the methyl ester, for instance, through a sequence of diazotization, cyanation, hydrolysis of the nitrile to a carboxylic acid, and finally esterification. A more direct approach from the aniline would involve a Sandmeyer reaction to introduce a carboxyl group, followed by esterification and then iodination.

Recent advancements have led to the development of one-pot, metal-free methods for the conversion of anilines to aryl iodides, which avoid the isolation of the diazonium salt intermediate and offer simpler workup procedures. nih.govorganic-chemistry.org

Green Chemistry Principles and Methodological Innovations in Synthesis

Catalytic Approaches (e.g., Metal-Free, Photoredox)

The development of catalytic methods for the iodination of activated aromatic compounds, such as the precursor Methyl 3,5-dimethylbenzoate, represents a significant advance in synthetic chemistry. These methods offer milder reaction conditions and greater selectivity, aligning with green chemistry goals.

Metal-Free and Organocatalytic Iodination

Traditional iodination reactions often relied on molecular iodine activated by strong oxidizing agents or acids. manac-inc.co.jp However, concerns over functional group tolerance and environmental impact have spurred the development of metal-free alternatives. nih.govacs.org Organocatalysis, in particular, has emerged as a powerful tool.

One notable metal-free approach involves the use of thiourea-based catalysts for the iodination of activated aromatic compounds. thieme-connect.com This method utilizes 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source and a thiourea (B124793) derivative as the catalyst in a solvent like acetonitrile (B52724). The thiourea catalyst activates the DIH, facilitating the electrophilic substitution on the aromatic ring under mild conditions. thieme-connect.com The reaction is generally highly regioselective and produces high yields. thieme-connect.comorganic-chemistry.org Mechanistic studies suggest that the sulfur atom of the thiourea acts as a nucleophile, which is assisted by hydrogen bonding, to enable the iodine transfer. thieme-connect.com This catalytic cycle avoids the use of heavy metals and harsh acids.

Another strategy for the metal-free iodination of electron-rich arenes employs iodine in combination with an environmentally benign oxidant. For instance, a highly efficient method for the monoiodination of arylaldehydes has been developed using I(III) as an initiator, avoiding toxic or volatile reagents. rsc.org Similarly, nanoporous silica (B1680970) anchored with sulfonic acid groups can effectively catalyze the iodination of aromatic compounds in water, using hydrogen peroxide as a green oxidant. tandfonline.com

The following table summarizes the results of an organocatalytic iodination of various activated aromatic compounds, demonstrating the effectiveness of the thiourea catalyst system.

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 1,2-Dimethoxybenzene | 10 | 1 | 96 |

| 2 | 1,3-Dimethoxybenzene | 10 | 0.5 | 98 |

| 3 | Anisole | 10 | 2 | 90 |

| 4 | N,N-Dimethylaniline | 10 | 0.5 | 95 |

| 5 | 1,3,5-Trimethoxybenzene | 5 | 0.25 | 99 |

| Data derived from an organocatalytic iodination study using a thiourea catalyst and DIH in acetonitrile. thieme-connect.com |

Photoredox Catalysis

Visible-light photoredox catalysis is a rapidly advancing field that offers a sustainable and powerful method for generating reactive intermediates under exceptionally mild conditions. researchgate.netnih.gov This approach can be harnessed for the halogenation of diverse organic substrates, including the iodination of electron-rich arenes. researchgate.netresearchgate.net In a typical photoredox cycle, a photocatalyst absorbs visible light and enters an excited state, enabling it to mediate single-electron transfer (SET) processes with a substrate or reagent. nih.gov

For the iodination of an arene, a photoredox catalyst can facilitate the oxidation of a benign iodide source to generate a more electrophilic iodine species, or it can activate the aromatic substrate itself to facilitate the reaction. researchgate.net These reactions often proceed at room temperature, using low-energy visible light, and can exhibit high functional group tolerance. researchgate.net The use of an organic dye as a photocatalyst and aerial oxygen as the terminal oxidant further enhances the green credentials of this methodology. researchgate.net While specific applications to Methyl 3,5-dimethylbenzoate are not extensively documented, the general success with other electron-rich arenes suggests its high potential for this transformation. researchgate.netamanote.com

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Selection of Reagents and Solvents

The choice of the iodinating agent is critical. While molecular iodine (I₂) is atom-economical, its low electrophilicity often necessitates harsh activators. uni-giessen.de N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) are common alternatives that offer higher reactivity under milder conditions, often requiring only a catalytic amount of an acid or an organocatalyst to proceed efficiently. thieme-connect.comorganic-chemistry.org

Solvent selection also plays a significant role. Green solvents are preferred to minimize environmental impact. For instance, acetonitrile is a common solvent for organocatalytic iodinations. thieme-connect.com In some systems, the reaction can even be performed in water, which is considered the ultimate green solvent. tandfonline.com The use of hexafluoroisopropanol as a solvent has also been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org

Influence of Temperature and Reaction Time

Optimizing temperature and reaction time is essential for preventing the formation of byproducts, such as di-iodinated species. Many modern catalytic methods are designed to run at room temperature or slightly elevated temperatures (e.g., 45 °C), reducing energy consumption. tandfonline.com Reaction times can vary from minutes to several hours, and monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or UV-Vis spectroscopy is key to quenching the reaction upon completion to maximize the yield of the desired mono-iodinated product. thieme-connect.com

The following table illustrates the effect of different catalysts and conditions on the iodination of aromatic compounds, highlighting the importance of optimization for achieving high yields and selectivity.

| Entry | Substrate | Iodinating Agent | Catalyst/Conditions | Solvent | Yield (%) |

| 1 | Anisole | NIS | Trifluoroacetic acid (cat.) | CH₂Cl₂ | 98 |

| 2 | Phenol | I₂ | H₂O₂ / Nanoporous Silica-SO₃H | Water | 92 |

| 3 | Acetanilide | DIH | Disulfide (cat.) | Acetonitrile | 94 |

| 4 | Benzoic Acid | I₂ | (No catalyst, decarboxylative) | DMSO | 85 |

| This table compiles data from various studies on the iodination of activated aromatic compounds, showcasing different green and optimized approaches. nih.govorganic-chemistry.orgtandfonline.com |

By systematically optimizing these parameters, chemists can develop robust, efficient, and selective protocols for the synthesis of this compound that adhere to the principles of green chemistry.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Palladium-Mediated Coupling Processes

Palladium catalysts are widely employed to facilitate the coupling of aryl halides with a diverse range of partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. While specific examples with this compound are not detailed in the provided results, the Suzuki-Miyaura reaction is a well-established method for the arylation of various substrates. For instance, it has been used in the C-C cross-coupling of 5-iodovanillin (B1580916) and 5-bromosalicylaldehyde (B98134) with different arylboronic acids. researchgate.net The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene, such as methyl acrylate (B77674). organic-chemistry.orgnih.govresearchgate.net This reaction typically proceeds with trans selectivity. organic-chemistry.org Studies on the Heck reaction of iodobenzene (B50100) and methyl acrylate have shown that the reaction can be performed with supported palladium catalysts in the presence of a base, with dissolved palladium species being the active catalyst. nih.gov

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov This powerful reaction is widely used in the synthesis of natural products, pharmaceuticals, and nanomaterials. libretexts.org

| Reaction | Coupling Partner | Key Features | General Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents | Forms new C-C bonds; tolerant of many functional groups. researchgate.netuwindsor.ca | Pd(0) catalyst, Base |

| Heck | Alkenes | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.orgnih.gov | Pd catalyst, Base |

| Sonogashira | Terminal Alkynes | Forms arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org | Pd(0) catalyst, Cu(I) co-catalyst, Base |

Copper-Catalyzed Reactions

Copper catalysts offer a valuable alternative and complementary approach to palladium for cross-coupling reactions.

C-S Cross-Coupling: Copper-catalyzed C-S bond formation is a crucial method for synthesizing aryl thioethers, which are important motifs in medicinal chemistry and materials science. jcsp.org.pk A study on the S-arylation of heteroaryl thiols with substituted aryl iodides found that a combination of copper iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) as a ligand in dioxane provided the coupled products in good yields. jcsp.org.pk The reaction demonstrated good functional group tolerance. jcsp.org.pk

C-N and C-O Cross-Couplings: While specific examples with this compound are not provided, copper-catalyzed methods for the formation of C-N and C-O bonds are well-established and represent potential transformations for this substrate.

Other Metal-Catalyzed Transformations

Organozinc Reagent Applications: Organozinc reagents can be prepared from aryl iodides and coupled with various electrophiles. For instance, the iodoalanine derivative has been converted to an organozinc reagent, which was then coupled with carbon electrophiles in the presence of a palladium catalyst. orgsyn.org This approach highlights the potential for preparing an organozinc derivative of this compound for subsequent coupling reactions. Benzylic zinc reagents have also been shown to react with aryl iodides in the presence of a palladium catalyst. researchgate.net

C-H Functionalization Strategies

Directly converting C-H bonds into more complex functionalities is a highly atom-economical and efficient synthetic strategy.

Allylic Oxidation and C-H Activation Studies on Related Benzoate (B1203000) Derivatives

While not directly involving this compound, studies on related benzoate derivatives provide insights into potential C-H functionalization strategies. Palladium-catalyzed oxidation of hindered alkenes can form linear allylic benzoates. nih.govberkeley.edu This type of reaction is valuable for the functionalization of complex molecules. nih.gov The mechanism of allylic C-H activation often involves the formation of a π-allylpalladium complex. nih.gov These reactions can be highly chemoselective for terminal olefins. acs.org

Intramolecular Iodine-Catalyzed C-H Oxidation Approaches

Iodine-catalyzed C-H oxidation presents a metal-free approach to C-O bond formation. researchgate.netrsc.org These reactions can proceed through a radical chain reaction and an iodine(I/III) redox couple, often initiated by visible light. researchgate.net This method has been used for the synthesis of tetrahydrofurans through the selective activation of a remote C(sp³)-H bond. researchgate.net Another iodine-mediated approach allows for the synthesis of isatins through C-H functionalization of sp, sp², and sp³ carbons. organic-chemistry.org These strategies could potentially be adapted for the functionalization of the methyl groups on the benzoate ring.

| Strategy | Key Features | Potential Application to this compound |

|---|---|---|

| Palladium-Catalyzed Allylic C-H Oxidation | Forms allylic esters from alkenes. nih.govberkeley.edu | Could be applied if an alkenyl side chain were present on the molecule. |

| Intramolecular Iodine-Catalyzed C-H Oxidation | Metal-free C-O bond formation via a radical mechanism. researchgate.netrsc.org | Potential for oxidation of the benzylic methyl groups. |

Nucleophilic and Electrophilic Aromatic Substitution Investigations

The reactivity of this compound in substitution reactions is dictated by the electronic effects of its substituents on the aromatic ring. The methyl groups are weakly activating and ortho-, para-directing, while the methoxycarbonyl group is deactivating and meta-directing. The iodine atom is deactivating but ortho-, para-directing.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methoxycarbonyl group is in a meta position relative to the iodine, providing some activation, but it is not as pronounced as if it were in the ortho or para position. The presence of two electron-donating methyl groups further disfavors classical SNAAr reactions.

However, palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism, are a powerful tool for achieving nucleophilic substitution on aryl iodides. Reactions such as the Buchwald-Hartwig amination allow for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com In this reaction, an amine is coupled with the aryl iodide in the presence of a palladium catalyst and a base. Given the reactivity of aryl iodides in these transformations, it is expected that this compound would readily participate.

Table 1: Representative Buchwald-Hartwig Amination of Aryl Iodides

| Aryl Iodide | Amine | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Aniline | γ-Fe2O3@MBD/Pd-Co | K2CO3 | Water | 95 | researchgate.net |

| 4-Iodotoluene | Piperidine | Pd(OAc)2 / P(t-Bu)3 | NaOt-Bu | Toluene | 98 | organic-chemistry.org |

| Methyl 4-iodobenzoate | Morpholine | Pd2(dba)3 / XPhos | Cs2CO3 | t-BuOH | 92 | General procedure adaptation wikipedia.org |

This table presents representative yields for Buchwald-Hartwig amination reactions of various aryl iodides, illustrating the expected reactivity of the aryl iodide moiety in this compound.

Electrophilic Aromatic Substitution:

The existing substituents on the benzene (B151609) ring of this compound direct incoming electrophiles. The two methyl groups direct ortho and para. The position ortho to both methyl groups is sterically hindered. The position para to one methyl group is occupied by the other methyl group. Therefore, the primary positions for electrophilic attack would be ortho to one of the methyl groups and meta to the other, which is also the position ortho to the iodine atom. The methoxycarbonyl group directs incoming electrophiles to the positions meta to it, which are already substituted with methyl groups. The iodine atom, being a deactivator, will slow down the reaction rate but directs ortho and para. The positions ortho to the iodine are occupied by the methyl groups, and the para position is substituted by the methoxycarbonyl group.

Considering these directing effects, further electrophilic substitution on this compound is likely to be challenging and may require forcing conditions, potentially leading to a mixture of products.

Radical Reactions Involving Aryl Iodide Moieties

The carbon-iodine bond in aryl iodides is relatively weak, making it susceptible to homolytic cleavage to form an aryl radical. rsc.orglibretexts.orgnih.gov These radicals can then participate in various transformations, most notably reduction (dehalogenation) and carbon-carbon bond-forming reactions.

A common method for generating aryl radicals from aryl iodides is the use of tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgorganic-chemistry.org The resulting aryl radical can be trapped by a hydrogen atom from another molecule of Bu3SnH to afford the de-iodinated product.

Aryl radicals are also key intermediates in transition metal-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester. frontiersin.orgfrontiersin.orgprinceton.edunih.govnih.gov This is a versatile method for forming carbon-carbon bonds. Given the high reactivity of aryl iodides in Suzuki couplings, this compound is an excellent candidate for this transformation.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org This method is highly effective for the synthesis of aryl-alkyne structures. The aryl iodide functionality in this compound would be expected to readily undergo Sonogashira coupling. wikipedia.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction Type | Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki | DNA-conjugated Aryl Iodide | Phenylboronic acid | Na2PdCl4/sSPhos | - | Water/Acetonitrile | 81 | frontiersin.org |

| Sonogashira | 4-Methoxy-1-iodobenzene | Phenylethyne | PdCl2(PPh3)2 | Aqueous NH3 | - | 72 | nih.gov |

| Suzuki | Aryl Iodide | Primary Alkyltrifluoroborate | Pd(OAc)2 / SPhos | Cs2CO3 | Toluene/Water | 80 | nih.gov |

This table showcases typical yields for Suzuki and Sonogashira reactions with various aryl iodides, indicating the synthetic potential of this compound in these transformations.

Functional Group Interconversions of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ester functionality of this compound can undergo various transformations, with hydrolysis and transesterification being the most common.

Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. However, the presence of two methyl groups ortho to the methoxycarbonyl group introduces significant steric hindrance. This steric hindrance can make the hydrolysis more difficult compared to unhindered esters, often requiring more forcing reaction conditions such as high temperatures or strong acids or bases. rsc.orgarkat-usa.orgrsc.orgpsu.educdnsciencepub.com

Studies on the hydrolysis of sterically hindered methyl benzoates have shown that high-temperature water or the use of non-aqueous systems with a strong base can be effective. rsc.orgarkat-usa.orgrsc.org For example, heating in a slightly alkaline solution at high temperatures (200–300 °C) has been shown to quantitatively saponify sterically hindered methyl benzoates. rsc.orgrsc.org

Table 3: Conditions for the Hydrolysis of Sterically Hindered Methyl Benzoates

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 200 °C, 30 min | 2,4,6-trimethylbenzoic acid | Quantitative | rsc.orgrsc.org |

| Methyl Mesitoate | 0.3 N NaOH in CH2Cl2/MeOH (9:1), rt | Mesitylenecarboxylic acid | High | arkat-usa.org |

| Methyl ortho-toluate | H2SO4, various temps | ortho-Toluic acid | - | cdnsciencepub.com |

This table provides examples of reaction conditions used for the hydrolysis of sterically hindered esters, which would be applicable to this compound.

Transesterification:

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. researchgate.netneptjournal.com Similar to hydrolysis, the steric hindrance around the ester group in this compound would influence the reaction rate, likely requiring more forcing conditions or specialized catalysts compared to unhindered esters. The reaction is typically performed using a large excess of the desired alcohol to drive the equilibrium towards the product.

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms

Detailed mechanistic studies are fundamental to understanding the reactivity and potential applications of a chemical compound. Such studies typically involve the identification of reaction intermediates, transition states, and the influence of various reaction parameters.

Identification of Key Intermediates and Transition States

There are no specific studies in the reviewed scientific literature that identify or characterize key intermediates and transition states for reactions involving Methyl 4-iodo-3,5-dimethylbenzoate.

Role of Catalysts and Ligands in Reaction Pathways

While aryl iodides are common substrates in catalyzed cross-coupling reactions, the specific role and influence of various catalysts and ligands on the reaction pathways of this compound have not been detailed in the available scientific literature.

Kinetic and Thermodynamic Aspects of Reactivity

An understanding of the kinetic and thermodynamic parameters is crucial for controlling reaction outcomes. However, no specific kinetic or thermodynamic data for reactions involving this compound has been reported in the surveyed literature.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for predicting and understanding the behavior of molecules. These techniques can provide insights into electronic structure, reactivity, and dynamics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A search of the literature did not yield any studies that have applied DFT calculations to predict the electronic structure or reactivity of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

Molecular dynamics simulations can offer insights into the conformational landscape and dynamic behavior of molecules over time. There are no reported molecular dynamics simulations in the scientific literature that focus on the conformational analysis or reaction dynamics of this compound.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-iodo-3,5-dimethylbenzoate is expected to be relatively simple due to the molecule's symmetry. The two methyl groups at positions 3 and 5 are chemically equivalent, as are the two aromatic protons at positions 2 and 6. This symmetry results in a reduced number of signals with specific multiplicities. Based on analogous compounds like 1-iodo-3,5-dimethylbenzene (B1203722) and methyl 3,5-dimethylbenzoate (B1240308), the predicted chemical shifts can be estimated. nih.govspectrabase.com The aromatic protons are anticipated to appear as a singlet, the six protons of the two equivalent ring-attached methyl groups as another singlet, and the three protons of the ester methyl group as a third singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. These correspond to the carbonyl carbon of the ester, the methyl carbon of the ester, the two equivalent aromatic methyl carbons, and the five unique carbons of the benzene (B151609) ring (including the carbon bearing the iodo group). The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the ester group. Data from related structures like methyl 4-methylbenzoate and 3,4-dimethylbenzoic acid can be used for comparative analysis. chemicalbook.comchemicalbook.com

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 7.7 | Singlet |

| ~ 3.9 | Singlet |

| ~ 2.5 | Singlet |

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C=O (Ester) |

| ~ 145 | C-CH₃ (Aromatic) |

| ~ 138 | C-H (Aromatic) |

| ~ 132 | C-COOCH₃ (Aromatic) |

| ~ 100 | C-I (Aromatic) |

| ~ 52 | O-CH₃ (Ester) |

| ~ 24 | Ar-CH₃ |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the exact mass can be calculated from its molecular formula, C₁₀H₁₁IO₂. This precise mass serves as a key identifier. Predicted collision cross-section values for isomeric compounds like methyl 3-iodo-4,5-dimethylbenzoate can provide insight into the expected behavior of the ion in the mass spectrometer. uni.lu The monoisotopic mass of the molecule is a critical piece of data obtained from HRMS.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals the structure of the molecule by breaking it into smaller, charged fragments. Common fragmentation pathways for this compound would likely include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

| HRMS Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁IO₂ |

| Calculated Monoisotopic Mass | 289.97983 Da |

| Predicted Adduct [M+H]⁺ | 290.98766 m/z |

| Predicted Adduct [M+Na]⁺ | 312.96960 m/z |

Note: Predicted adduct data is based on the isomeric compound methyl 3-iodo-4,5-dimethylbenzoate. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretches from the ester, C-H stretches from the aromatic and methyl groups, and C=C stretches from the aromatic ring. The C-I bond vibration is expected at a much lower frequency, typically below 600 cm⁻¹. IR data from the related compound, methyl 4-iodobenzoate, shows a characteristic ester peak. nih.govchemicalbook.com

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-I bond, which may be weak in the IR spectrum.

| Key IR/Raman Vibrational Frequencies for this compound | |

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1740-1720 | C=O Carbonyl Stretch (Ester) |

| 1600-1450 | Aromatic C=C Stretch |

| 1300-1100 | C-O Stretch (Ester) |

| < 600 | C-I Stretch |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and data from analogous compounds like Methyl 4-Iodo-3-methylbenzoate. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise atomic positions, bond lengths, and bond angles can be determined.

As of the latest review of available literature, a crystal structure for this compound has not been publicly reported. However, if suitable crystals could be grown, this technique would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would also reveal key structural parameters such as:

The planarity of the benzene ring.

The precise bond lengths of C-I, C=O, and C-C bonds.

The dihedral angle between the plane of the benzene ring and the ester group.

Intermolecular interactions, such as stacking or hydrogen bonding, that govern the packing of molecules in the crystal lattice.

This technique remains the gold standard for absolute structure determination in the solid state. researchgate.netresearchgate.net

Applications As a Precursor in Complex Molecule Synthesis and Materials Science

Role in the Synthesis of Natural Product Analogs

Natural products are a cornerstone of drug discovery, but their complex structures often pose challenges for synthesis and modification. Analogs of natural products, which retain the core pharmacophore but have simplified or altered structures, are crucial for developing new therapeutics. Methyl 4-iodo-3,5-dimethylbenzoate serves as a key starting material for such analogs.

One area of interest is in the development of thyroid hormone analogs. For instance, the structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), has been investigated for its relationship to thyroid hormones and its biological activities, such as disrupting microtubule assembly. nih.gov This highlights the potential of iodinated benzoates to mimic the di-iodotyrosine scaffold found in natural thyroid hormones.

Furthermore, the carbon-iodine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is instrumental in building complex molecular frameworks. organic-chemistry.orgwikipedia.orglibretexts.org This reaction has been successfully employed in the synthesis of 3-C-branched analogs of 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo), a sugar found in the lipopolysaccharide of Gram-negative bacteria. nih.gov By analogy, this compound could be coupled with complex, alkyne-containing fragments to generate novel analogs of other intricate natural products, facilitating the exploration of new biological activities.

Formation of Biaryl and Polycyclic Aromatic Compounds

Biaryl and polycyclic aromatic structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these motifs, and aryl iodides like this compound are premier substrates for these transformations due to the high reactivity of the C-I bond.

The Suzuki-Miyaura coupling , which joins an aryl halide with an organoboron compound, is a widely used method for constructing biaryl linkages. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. While a direct example with this compound is not prominently featured, numerous studies on similar substrates, such as iodobenzene (B50100) and its derivatives, demonstrate the feasibility and efficiency of this approach. researchgate.net

The Heck reaction offers another powerful tool for C-C bond formation, coupling aryl halides with alkenes to produce substituted olefins, which can be key intermediates for more complex cyclic systems. nih.govorganic-chemistry.org This reaction has been used to synthesize a variety of compounds, including stilbene (B7821643) derivatives, from various aryl halides. nih.gov The reaction of this compound with an appropriate alkene would provide a direct route to functionalized stilbenes or other vinylated aromatics, which can then be used in subsequent cyclization reactions to build polycyclic frameworks.

The Sonogashira coupling , which pairs an aryl halide with a terminal alkyne, is another cornerstone of modern synthetic chemistry. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is particularly useful for creating linear, rigid structures containing an alkyne linker, which are often found in organic electronic materials and complex drug molecules. wikipedia.orgnih.gov The high reactivity of the C-I bond in this compound makes it an excellent candidate for this transformation, allowing for the introduction of alkynyl groups that can be further elaborated into more complex polycyclic systems.

Below is a table summarizing these key coupling reactions applicable to this compound.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Palladium catalyst + Base | Biaryl |

| Heck Reaction | Alkene | Palladium catalyst + Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst + Copper(I) cocatalyst + Base | Arylalkyne |

Preparation of Diverse Functionalized Carboxylic Acid Derivatives and Esters

The ester functionality of this compound provides a gateway to a wide range of other carboxylic acid derivatives. The methyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-iodo-3,5-dimethylbenzoic acid. bldpharm.com This carboxylic acid is a stable, versatile intermediate that can be converted into numerous other functional groups.

One of the most common transformations is the formation of amides, which are fundamental components of many biologically active molecules and polymers. nih.govunimi.it The carboxylic acid can be activated by a variety of coupling reagents and then reacted with primary or secondary amines to form the corresponding N-substituted amides. nih.govorganic-chemistry.org For example, 4-iodo-3,5-dimethylbenzamide (B1521850) has been synthesized, demonstrating a direct derivatization pathway. nih.gov

In addition to amides, the carboxylic acid can be converted into other esters through acid-catalyzed esterification with different alcohols. core.ac.uk This allows for the introduction of various alkyl or aryl groups, which can be used to tune the physical and chemical properties of the molecule, such as solubility or reactivity. The carboxylic acid can also be reduced to the corresponding benzyl (B1604629) alcohol, or converted to an acyl halide, which is a highly reactive intermediate for a variety of nucleophilic substitution reactions.

The following table outlines some of the key derivatives accessible from this compound.

| Starting Material | Reaction | Reagents (Typical) | Product |

| This compound | Hydrolysis | NaOH, H₂O/MeOH | 4-Iodo-3,5-dimethylbenzoic acid |

| 4-Iodo-3,5-dimethylbenzoic acid | Amide Coupling | Amine, Coupling Agent (e.g., HATU, EDCI) | 4-Iodo-3,5-dimethylbenzamide |

| 4-Iodo-3,5-dimethylbenzoic acid | Esterification | Alcohol, Acid Catalyst | Alkyl/Aryl 4-iodo-3,5-dimethylbenzoate |

| 4-Iodo-3,5-dimethylbenzoic acid | Reduction | LiAlH₄ or BH₃ | (4-Iodo-3,5-dimethylphenyl)methanol |

| 4-Iodo-3,5-dimethylbenzoic acid | Acyl Halide Formation | SOCl₂ or (COCl)₂ | 4-Iodo-3,5-dimethylbenzoyl chloride |

Utilization in the Development of Novel Organic Materials through Derivatization and Polymerization

The rigid, well-defined structure of this compound, combined with its multiple functionalization sites, makes it an attractive building block for novel organic materials. Derivatization and polymerization of this molecule can lead to the creation of materials with tailored electronic, optical, and thermal properties.

High-quality 3,5-dimethylbenzoic acid, the parent compound of the title molecule, is known to be used in the synthesis of liquid crystal materials. google.com The defined geometry and rigidity of the aromatic core are key features for the formation of liquid crystalline phases. The introduction of an iodo-substituent provides a handle for further modification, allowing for the synthesis of more complex liquid crystal structures with potentially enhanced properties.

Furthermore, the bifunctional nature of this compound (or its derivatives) makes it an ideal monomer for step-growth polymerization. The aryl iodide can participate in palladium-catalyzed cross-coupling polymerization reactions, such as poly-Heck, poly-Suzuki, or poly-Sonogashira reactions. For example, by converting the methyl ester to a boronic ester, a monomer suitable for Suzuki polymerization can be created. This would allow for the synthesis of conjugated polymers with a poly(phenylene) backbone, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The derivatized carboxylic acid can also be used to create functional polymers like polyamides or polyesters. These materials can exhibit high thermal stability and specific mechanical properties depending on the co-monomers used in the polymerization process. Additionally, the iodinated aromatic core can be incorporated into metal-organic frameworks (MOFs), where it can act as a functionalized linker to create porous materials with applications in gas storage, separation, and catalysis. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For aryl iodides like Methyl 4-iodo-3,5-dimethylbenzoate, this translates to a shift away from hazardous reagents and harsh conditions towards more environmentally benign alternatives.

Traditional iodination methods often involve stoichiometric use of strong oxidants and can generate significant waste. Modern research focuses on catalytic and metal-free approaches. One promising strategy involves the diazotization of aromatic amines. A telescopic, one-pot reaction has been developed for aryl iodide synthesis that uses tert-butyl nitrite (B80452) and saccharin (B28170) to form stable diazonium salt intermediates in situ, which are then converted to aryl iodides. nih.govresearchgate.netingentaconnect.com This method is not only safer, avoiding the isolation of potentially explosive diazonium salts, but also cost-effective and minimizes waste, as some reagents can be recovered. nih.goveurekaselect.com

These sustainable protocols, summarized in the table below, represent a significant leap forward in the synthesis of functionalized aryl iodides.

| Protocol | Key Features | Advantages | Citation(s) |

| In Situ Diazotization | One-pot, telescopic reaction using aryl amines, TBN, and saccharin. | Metal-free, cost-effective, safer (no isolation of diazonium salts), reduced waste. | nih.govresearchgate.netingentaconnect.com |

| Photo-induced Finkelstein | Uses UV light to drive iodination at room temperature. | Metal-free, avoids high temperatures and metal contamination. | mcgill.ca |

| Arylhydrazine & Iodine | Iodine acts as both oxidant and iodide source. | Facile, efficient, no metal catalysts or additives required. | acs.org |

| Mechanochemical Iodination | Solvent-free or low-solvent reaction using ball-milling. | Waste-minimized, improved E-factor, uses simple chemicals. | rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, reproducibility, and efficiency, making them highly attractive for the synthesis and functionalization of intermediates like this compound.

Continuous flow systems, where reagents are pumped through a network of tubes and reactors, are particularly well-suited for handling reactive intermediates and hazardous reactions. For instance, the generation of highly reactive benzyne (B1209423) intermediates from aryl halides can be performed safely and efficiently in a flow reactor, with the intermediate being immediately consumed in a subsequent reaction. rsc.org This approach has been used to synthesize functionalized biaryl compounds, including ligands for cross-coupling reactions. rsc.org Flow chemistry also enables reactions at high temperatures and pressures with precise control, significantly reducing reaction times. A ligand-free hydroxylation of aryl iodides has been achieved in minutes using a heated copper tube reactor. researchgate.net While some reactive functional groups on the aryl iodide may cause side reactions with certain reagents in flow systems, the technology's advantages in control and safety are driving its adoption. acs.org

Automated synthesis platforms are revolutionizing small molecule discovery and process optimization. These systems can perform entire reaction sequences, including reaction, workup, and purification, with minimal human intervention. synplechem.com Automated platforms have been developed for key transformations of aryl halides, such as Suzuki-Miyaura cross-couplings, enabling the rapid synthesis of compound libraries for drug discovery or materials science. chemrxiv.orgresearchgate.netsynplechem.com Recently, an automated electrochemical flow platform was designed to accelerate library synthesis and reaction optimization, demonstrating a five-fold increase in yield for a challenging reaction through automated Design of Experiments (DoE). chemrxiv.org The integration of this compound into such automated workflows would dramatically accelerate the exploration of its chemical space and the discovery of new functional molecules derived from it.

| Technology | Application to Aryl Iodides | Key Advantages | Citation(s) |

| Continuous Flow Chemistry | Synthesis of phenols from aryl iodides; generation and trapping of benzyne intermediates for biaryl synthesis. | Enhanced safety, rapid reaction times (minutes), precise temperature control, scalability. | rsc.orgresearchgate.net |

| Automated Synthesis Platforms | Iterative Suzuki-Miyaura cross-couplings; library synthesis for materials and drug discovery. | High-throughput experimentation, rapid optimization, reduced manual labor, increased reproducibility. | synplechem.comchemrxiv.orgresearchgate.netsynplechem.com |

| Automated Electrochemical Flow | Library synthesis and reaction optimization via electro-catalysis. | Accelerates optimization, enables challenging transformations, integrates synthesis and analysis. | chemrxiv.org |

Chemo-, Regio-, and Stereoselective Functionalization of the Aryl Iodide Moiety

The true value of a building block like this compound lies in the ability to selectively transform it into more complex molecules. The aryl iodide bond is highly reactive, but modern catalysis aims to control this reactivity with high precision, achieving chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound, this is crucial. Advanced catalytic systems can exclusively activate the C-I bond while leaving other, less reactive C-Br or C-Cl bonds untouched. nih.gov This allows for sequential, site-specific modifications of polyhalogenated aromatic compounds.

Regioselectivity involves controlling the position of a new bond. For a substituted arene like this compound, this means directing a reaction to a specific C-H bond on the aromatic ring. Palladium/norbornene cooperative catalysis (the Catellani reaction) is a powerful tool for achieving ortho-functionalization (next to the iodide) before the iodide itself is replaced in a subsequent coupling step. researchgate.net This allows for the synthesis of highly substituted aromatics that would be difficult to access otherwise. researchgate.net Photocatalysis, often in combination with transition metals, has also emerged as a mild and effective strategy for regioselective C-H functionalization. rsc.org

Stereoselectivity is the control of the three-dimensional arrangement of atoms. While the aromatic ring of this compound is planar, stereoselectivity becomes critical when it is coupled with chiral partners or when the reaction creates a new stereocenter. Nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed to couple aryl iodides with α-chloroesters, producing chiral α-arylesters with high enantioselectivity. nih.govrsc.org Similarly, stereospecific cross-couplings of chiral organostannanes and organozinc reagents with aryl iodides have been achieved, proceeding with retention of the configuration at the stereocenter. nih.govnih.gov

| Selectivity Type | Description | Example Reaction | Catalytic System | Citation(s) |

| Chemoselectivity | Preferential reaction at the C-I bond over other C-Halogen bonds. | C-H arylation with aryl iodides. | Bismuth-photocatalysis. | nih.gov |

| Regioselectivity | Functionalization at a specific C-H position (e.g., ortho to the iodide). | ortho-Acylation of aryl iodides. | Palladium/Norbornene/CuI. | researchgate.net |

| Stereoselectivity | Control of 3D arrangement, creating specific enantiomers or diastereomers. | Asymmetric coupling of aryl iodides with α-chloroesters. | Nickel with chiral BiOX ligand. | nih.govrsc.org |

Exploration of New Catalytic Systems for Challenging Chemical Transformations

While palladium has long dominated the field of cross-coupling chemistry, ongoing research seeks new catalytic systems that offer lower cost, different reactivity, and the ability to perform challenging transformations under milder conditions. For the functionalization of this compound, several new frontiers in catalysis are being explored.

Nickel Catalysis: Nickel catalysts are emerging as a powerful and more earth-abundant alternative to palladium. They can mediate a wide range of cross-coupling reactions, including reductive couplings of aryl iodides with partners like trifluoromethyl oxirane acs.orgnih.gov and desulfurative couplings with thioethers. acs.org Nickel is particularly effective in dual catalytic systems.

Photoredox and Dual Catalysis: The combination of photoredox catalysis with transition metal catalysis (dual catalysis) has unlocked new reaction pathways that proceed under very mild conditions (often room temperature) using visible light as an energy source. nih.govacs.org A nickel-photoredox system, for example, can be used for the direct C-H functionalization of amines with aryl halides. rsc.org This approach generates radical intermediates via single-electron transfer (SET), enabling transformations that are difficult to achieve with traditional two-electron pathways. nih.govacs.org Electrophotocatalysis further expands this concept by using electricity to regenerate the active catalyst, creating a highly efficient and reductant-free system for functionalizing aryl halides. nih.gov

Novel Metal Catalysts: Beyond nickel, other metals are being investigated. Gold catalysts have been developed for the C-O cross-coupling of aryl iodides with carboxylates and for the oxidant-free C-H functionalization of arenes. nih.govchemistryviews.org Bismuth has also been shown to be a competent photocatalyst for the activation and C-C coupling of aryl iodides via C-H functionalization, operating through a unique dual-light-driven mechanism. nih.gov These systems offer unique reactivity and chemoselectivity, expanding the toolkit available for modifying complex molecules. nih.govnih.gov

| Catalytic System | Description | Example Application | Advantages | Citation(s) |

| Nickel Catalysis | Uses earth-abundant nickel as the primary catalyst. | Reductive cross-coupling of aryl iodides with electrophiles. | Lower cost than palladium, unique reactivity. | acs.orgnih.govacs.org |

| Photoredox/Dual Catalysis | Combines a photocatalyst (e.g., Iridium or organic dye) with a metal catalyst (e.g., Nickel, Palladium). | C-H functionalization of amines with aryl iodides. | Mild reaction conditions (light, room temp), enables radical pathways. | nih.govacs.orgrsc.org |

| Gold Catalysis | Employs gold complexes to mediate cross-coupling. | C-O coupling of aryl iodides with carboxylates; C-H arylation. | Insensitive to moisture and air, unique reactivity profile. | nih.govchemistryviews.org |

| Bismuth Photocatalysis | Uses a bismuth complex as a light-driven catalyst. | Chemoselective C-C bond formation via C-H functionalization. | Exclusive activation of aryl iodides, novel mechanism. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.